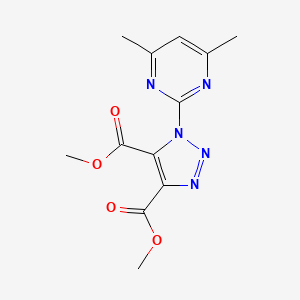
dimethyl 1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazole-4,5-dicarboxylate, often referred to as DMDT, is a versatile organic compound with a wide range of applications in scientific research. It is a cyclic organic compound containing both a triazole and a dicarboxylate moiety. The two moieties are connected by a methylene bridge. DMDT is a relatively small organic molecule, with a molecular weight of only 191.2 g/mol.
Applications De Recherche Scientifique
Bioremediation and Soil Health
The compound has been investigated for its role in bioremediation. Specifically, researchers have explored its potential to enhance microbial degradation of the veterinary antibiotic sulfamethazine in agricultural soils . Sulfamethazine is a bacteriostatic antibiotic that impedes bacterial growth. By enriching the indigenous soil microbial community with this compound, scientists achieved increased SMZ mineralization, reducing the risk of persistent non-extractable SMZ residues. This approach may also be applicable to other substances.
Anti-Fibrotic Activity
Novel 2-(pyridin-2-yl) pyrimidine derivatives , including those containing the dimethylpyrimidinyl-triazole core, have been synthesized and evaluated for their anti-fibrosis activity. Among these derivatives, compounds like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate demonstrated promising anti-fibrotic effects in vitro . These findings suggest potential applications in treating fibrotic conditions.
Antimicrobial Properties
Pyrimidine derivatives, including our compound of interest, have been studied for their antimicrobial activity. While specific data on this compound are limited, the broader class of pyrimidines has shown efficacy against various microorganisms, including bacteria and viruses . Further research could explore its antibacterial and antiviral potential.
Antitumor Investigations
Although direct studies on our compound are scarce, pyrimidine-based molecules have been investigated as potential antitumor agents. Researchers have explored their effects on cancer cell lines, including inhibition of cell proliferation and induction of apoptosis . Investigating the antitumor properties of our compound could be worthwhile.
Collagen Prolyl 4-Hydroxylase Inhibition
The compound’s structure suggests a potential role in inhibiting collagen prolyl 4-hydroxylases, enzymes involved in collagen biosynthesis. These enzymes play a crucial role in fibrosis and tissue remodeling . Further mechanistic studies are needed to confirm this hypothesis.
Privileged Structure in Medicinal Chemistry
The pyrimidine moiety, which our compound contains, is considered a privileged structure in medicinal chemistry. Compounds with pyrimidine cores often exhibit diverse biological activities, including antimicrobial, antiviral, and antifibrotic effects . Researchers may explore our compound as a scaffold for designing novel drugs.
Propriétés
IUPAC Name |
dimethyl 1-(4,6-dimethylpyrimidin-2-yl)triazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c1-6-5-7(2)14-12(13-6)17-9(11(19)21-4)8(15-16-17)10(18)20-3/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZRVEIQCNDSPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=C(N=N2)C(=O)OC)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

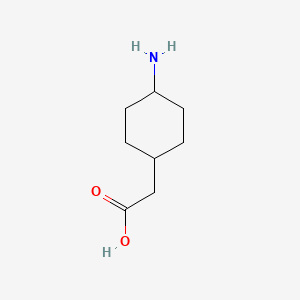
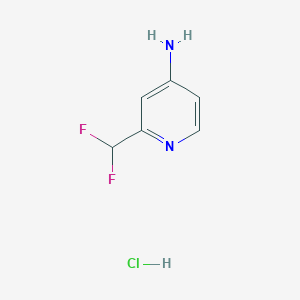
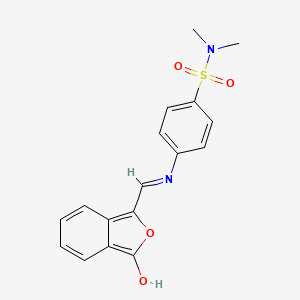
![3-(2-Fluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2838773.png)
![N-(4-methoxybenzyl)-2-(4-oxo-1-(p-tolyl)-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2838774.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide](/img/structure/B2838776.png)
![3-methoxy-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2838780.png)
![Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamoyl)benzoate](/img/structure/B2838784.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-ethoxypropyl)urea](/img/structure/B2838785.png)
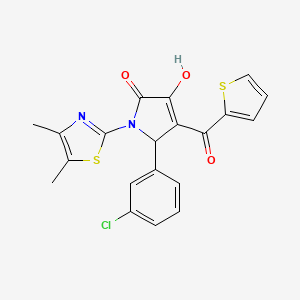
![Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2838787.png)
![N-[4-(pyrazin-2-yloxy)cyclohexyl]pyridine-4-carboxamide](/img/structure/B2838788.png)
